Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate

Molecular Properties Drug Design Azetidine Building Blocks

Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate (CAS 2122452-59-7) is a 3,3-disubstituted azetidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a nitrile, and a 2-oxopropyl side chain. Synthetically, it belongs to the class of N-protected 3-cyanoazetidines that serve as versatile intermediates for constructing conformationally restricted, nitrogen-containing heterocyclic scaffolds in drug discovery [REFS-1, REFS-2].

Molecular Formula C12H18N2O3
Molecular Weight 238.287
CAS No. 2122452-59-7
Cat. No. B2725755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate
CAS2122452-59-7
Molecular FormulaC12H18N2O3
Molecular Weight238.287
Structural Identifiers
SMILESCC(=O)CC1(CN(C1)C(=O)OC(C)(C)C)C#N
InChIInChI=1S/C12H18N2O3/c1-9(15)5-12(6-13)7-14(8-12)10(16)17-11(2,3)4/h5,7-8H2,1-4H3
InChIKeyJUVCFJGKXVBXJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate – A 3,3-Disubstituted Azetidine Building Block for Medicinal Chemistry


Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate (CAS 2122452-59-7) is a 3,3-disubstituted azetidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a nitrile, and a 2-oxopropyl side chain. Synthetically, it belongs to the class of N-protected 3-cyanoazetidines that serve as versatile intermediates for constructing conformationally restricted, nitrogen-containing heterocyclic scaffolds in drug discovery [REFS-1, REFS-2]. Its molecular formula is C₁₂H₁₈N₂O₃ with a molecular weight of 238.29 g·mol⁻¹, and it is commercially available as a 95% purity powder .

Why Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate Cannot Be Simply Replaced by Closest Analogs


Azetidine building blocks with similar core structures (e.g., 1-Boc-3-cyanoazetidine, CAS 142253-54-1) lack the 2-oxopropyl group. This extra functional group not only alters key physicochemical parameters—molecular weight, lipophilicity, hydrogen‑bond acceptor count—but also introduces a reactive ketone handle that enables orthogonal diversification (e.g., reductive amination, Wittig olefination, Grignard addition) not accessible to the parent 3‑cyanoazetidine [REFS-1, REFS-2]. Consequently, interchanging in‑class compounds without the 2‑oxopropyl moiety would compromise downstream synthetic plans, alter pharmacokinetic profiles of final compounds, and limit the chemical space accessible for structure–activity relationship exploration [2].

Quantitative Differentiation Evidence for Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate


Molecular Weight and Structural Complexity – A Tangible Differentiation from 1-Boc-3-cyanoazetidine

The 2-oxopropyl substituent increases the molecular weight from 182.22 g·mol⁻¹ (1-Boc-3-cyanoazetidine) to 238.29 g·mol⁻¹, a net gain of 56.07 g·mol⁻¹ (30.8% increase). This additional mass corresponds to the C₃H₄O fragment and provides an extra point for chemical diversification [REFS-1, REFS-2].

Molecular Properties Drug Design Azetidine Building Blocks

Hydrogen-Bond Acceptor Count – Enhanced Binding Potential

The ketone oxygen contributes two additional hydrogen-bond acceptor sites, raising the total HBA count from 3 (1-Boc-3-cyanoazetidine) to 5 for the target compound. This difference is critical for molecular recognition events where the ketone carbonyl can engage in key H‑bond interactions with protein residues [REFS-1, REFS-2].

Hydrogen Bonding Drug-Receptor Interaction Azetidine Analogs

Lipophilicity (clogP) Modulation for Optimized Pharmacokinetic Profiles

The predicted octanol/water partition coefficient (clogP) for the target compound is 1.60, compared with an XLogP3 of 0.6 for 1-Boc-3-cyanoazetidine—a difference of 1.0 log units. This moderate increase in lipophilicity can enhance membrane permeability while preserving aqueous solubility, a balance often sought in lead optimization [REFS-1, REFS-2].

Lipophilicity clogP Drug-Likeness Azetidine Scaffolds

Topological Polar Surface Area (TPSA) – Drug-Likeness Maintained Despite Increased Functionality

Despite the additional HBA and molecular weight, the topological polar surface area (TPSA) increases only marginally from 53.3 Ų to 54.71 Ų (a 2.6% rise). Both values reside well within the generally accepted threshold of <140 Ų for oral bioavailability, indicating that the 2-oxopropyl group does not compromise the favorable drug‑like properties of the azetidine scaffold [REFS-1, REFS-2].

TPSA Oral Bioavailability Drug-Likeness Azetidine Derivatives

Commercial Purity and Physical Form – Reliable Procurement Standard

The compound is supplied as a powder with a guaranteed purity of 95%, supported by a Certificate of Analysis (COA). This contrasts with many in‑class analogs that are often available only as custom synthesis products or at lower purity grades (e.g., 90% or technical grade). The higher purity reduces the need for additional purification steps in downstream synthesis .

Chemical Purity Procurement Quality Assurance Azetidine Intermediates

Optimal Application Scenarios for Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate Based on Quantitative Evidence


Lead-Optimization Programs Requiring Balanced Lipophilicity and HBA Capacity

The compound’s clogP of 1.60 and HBA count of 5 make it an excellent starting point for lead optimization campaigns that aim to improve membrane permeability without sacrificing solubility. Medicinal chemists can exploit the 2-oxopropyl ketone for rapid analog synthesis while maintaining favorable drug-like properties [1].

Synthesis of PROTACs and Heterobifunctional Degraders

The orthogonal reactivity of the nitrile (e.g., click chemistry, reduction to amine) and the ketone (e.g., oxime formation, reductive amination) enables stepwise conjugation of ligands for E3 ligase and target protein. The 95% purity powder ensures reliable stoichiometry in PEG linker attachment steps .

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 238.29 g·mol⁻¹ and TPSA of 54.71 Ų, the compound fits the 'Rule of Three' for fragments. Its three functional groups (Boc, nitrile, ketone) provide three diversity vectors that can be independently modified, allowing rapid fragment elaboration and library synthesis [1].

Conformationally Restricted Peptidomimetic Scaffolds

The azetidine ring imposes conformational rigidity, which can mimic proline or other cyclic amino acids. The Boc protecting group is readily removed under standard conditions to reveal the free amine for peptide coupling, while the cyano group serves as a bioisostere for carboxylic acids or amides [REFS-1, REFS-2].

Quote Request

Request a Quote for Tert-butyl 3-cyano-3-(2-oxopropyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.